molecular formula C7H11N3O3S B13939902 N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide

N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide

Cat. No.: B13939902
M. Wt: 217.25 g/mol
InChI Key: QRTQQTMZFCYCMI-UHFFFAOYSA-N
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Description

N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide typically involves the reaction of 3-(hydroxymethyl)pyrazine with N-methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include toluene and ethyl acetate, while catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) are often employed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated pyrazine derivatives, substituted amines

Scientific Research Applications

N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An important first-line drug used in tuberculosis therapy.

    Isonicotinoyl hydrazones: Known for their antimycobacterial activity.

    Pyrrolopyrazine derivatives: Exhibiting various biological activities .

Uniqueness

N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide is unique due to its specific structural features, such as the hydroxymethyl group and the sulfonamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H11N3O3S

Molecular Weight

217.25 g/mol

IUPAC Name

N-[3-(hydroxymethyl)pyrazin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C7H11N3O3S/c1-10(14(2,12)13)7-6(5-11)8-3-4-9-7/h3-4,11H,5H2,1-2H3

InChI Key

QRTQQTMZFCYCMI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=CN=C1CO)S(=O)(=O)C

Origin of Product

United States

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